Benzoic acid, 4-(chlorocarbonyl)-, butyl ester
Description
Benzoic acid, 4-(chlorocarbonyl)-, butyl ester (systematic name: butyl 4-(chlorocarbonyl)benzoate) is an aromatic ester derivative of benzoic acid. Its structure consists of a benzoic acid backbone substituted with a chlorocarbonyl (-COCl) group at the para position (4-position) and a butyl ester (-OCOOButyl) group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and polymer precursors.
Structure
3D Structure
Properties
CAS No. |
39853-28-6 |
|---|---|
Molecular Formula |
C12H13ClO3 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
butyl 4-carbonochloridoylbenzoate |
InChI |
InChI=1S/C12H13ClO3/c1-2-3-8-16-12(15)10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3 |
InChI Key |
MBSCJTDAFDNXKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Common Methods
Chlorination of 4-carboxybenzoic acid: The acid chloride is typically prepared by reacting 4-carboxybenzoic acid with chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).
Reaction conditions: The reaction is usually carried out under reflux in an inert solvent like dichloromethane or without solvent, with removal of gaseous byproducts (SO₂, HCl) to drive the reaction to completion.
Reaction Example
| Reagents | Conditions | Notes |
|---|---|---|
| 4-Carboxybenzoic acid | Excess thionyl chloride | Reflux, 1-3 hours |
| Solvent | Dry dichloromethane or neat | Anhydrous conditions preferred |
| Work-up | Removal of excess SOCl₂ under reduced pressure | Acid chloride isolated as a liquid or solid |
This method yields 4-(chlorocarbonyl)benzoic acid with high purity, suitable for subsequent esterification.
Esterification with Butanol
Direct Esterification Using Acid Chloride
- The acid chloride intermediate reacts readily with butanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl formed.
- The reaction is typically performed at low temperature (0–25 °C) to control the reaction rate and minimize side reactions.
Reaction Scheme
$$
\text{4-(chlorocarbonyl)benzoic acid} + \text{butanol} \xrightarrow[\text{base}]{\text{solvent, low temp}} \text{Benzoic acid, 4-(chlorocarbonyl)-, butyl ester} + \text{HCl}
$$
Typical Conditions
| Reagents | Conditions | Notes |
|---|---|---|
| 4-(chlorocarbonyl)benzoic acid | 1.0 eq. | Anhydrous solvent (e.g., dichloromethane) |
| Butanol | 1.1–1.5 eq. | Slight excess to drive reaction |
| Base (pyridine or triethylamine) | 1.1–2.0 eq. | Neutralizes HCl, prevents side reactions |
| Temperature | 0–25 °C | Controlled to avoid decomposition |
| Reaction time | 1–4 hours | Monitored by TLC or HPLC |
After completion, the reaction mixture is washed with water and acid/base solutions to remove impurities and dried to isolate the pure ester.
Alternative Synthetic Routes and Catalysts
While the above method is classical, some patents and research explore alternative catalysts and solvents to improve yield, reduce toxicity, and enhance industrial applicability.
Catalytic Systems
- Use of ferrous sulfate, lithium chloride, and manganese chloride as catalysts in multi-step syntheses involving related benzoic acid derivatives has been reported to improve reaction efficiency and reduce harmful solvents.
- These catalysts facilitate intermediate transformations and can be separated easily by aqueous phase separation, enhancing industrial scalability.
Solvent and Energy Optimization
- Replacement of toxic solvents with acetonitrile or toluene in intermediate steps.
- Optimization of reaction temperature and time to reduce energy consumption.
- Use of aqueous sodium hydroxide and hydrochloric acid for work-up and pH adjustment to improve product purity.
Data Table Summarizing Preparation Parameters
Research Findings and Industrial Considerations
- The classical acid chloride route remains the most straightforward and widely used method for preparing benzoic acid esters, including 4-(chlorocarbonyl)-butyl ester.
- Multi-step catalytic methods reported in patents demonstrate potential for improved environmental profiles and economic benefits by reducing toxic solvents and energy consumption.
- Industrial synthesis prioritizes catalyst recovery, solvent recycling, and reaction optimization to maximize yield and purity while minimizing waste.
- The purity of starting materials, especially the freshness of chlorinated alcohols, significantly affects the reaction outcome and product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorocarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base to neutralize the byproduct HCl.
Major Products:
Hydrolysis: 4-chlorocarbonylbenzoic acid and butanol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
Benzoic acid, 4-(chlorocarbonyl)-, butyl ester is primarily used as an intermediate in the synthesis of various chemical compounds. Its chlorocarbonyl functionality allows it to participate in nucleophilic acyl substitution reactions, making it a valuable building block in organic synthesis.
Key Synthetic Reactions
- Nucleophilic Substitution : The compound can react with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
- Esterification Reactions : It can be utilized in the formation of esters with alcohols other than butanol.
- Formation of Amides : The chlorocarbonyl group can be converted into amides through reaction with amines.
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Notably, it has been identified as a precursor for anti-cancer agents, demonstrating potential therapeutic applications in oncology . Its ability to modify biological activity through structural changes makes it a target for drug development.
Industrial Applications
The compound also finds utility in various industrial applications:
- Plasticizers : It is used as a plasticizer in polymers due to its ability to enhance flexibility and processability.
- Solvents : Its solvent properties make it suitable for use in paints and coatings.
- Additives : It can serve as an additive in formulations requiring enhanced stability or reactivity.
Case Studies and Research Findings
- Synthesis of Antitumor Agents : Research indicates that derivatives of benzoic acid, including its chlorinated forms, have been explored for their potential as intermediates in the synthesis of antitumor agents. The synthesis methods are noted for their efficiency and yield .
- Environmental Impact Studies : Studies have examined the environmental fate of chlorinated benzoic acids and their derivatives, including toxicity assessments that inform regulatory decisions regarding their use .
- Industrial Applications Research : Investigations into the use of benzoic acid derivatives as plasticizers have shown improvements in material properties when incorporated into polymer matrices .
Mechanism of Action
The mechanism of action of benzoic acid, 4-(chlorocarbonyl)-, butyl ester primarily involves its reactivity as an ester and an acyl chloride derivative. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding carboxylic acid and alcohol . In substitution reactions, the chlorocarbonyl group undergoes nucleophilic attack, resulting in the replacement of the chlorine atom with the nucleophile .
Comparison with Similar Compounds
Key Structural Features :
- Chlorocarbonyl group : Enhances electrophilicity, making it reactive toward nucleophiles like amines or alcohols.
- Butyl ester : Provides lipophilicity, influencing solubility and bioavailability in biological systems.
Structural Analogues
(a) Benzoic Acid, Butyl Ester (CAS 136607)
- Structure : Lacks the chlorocarbonyl group at the 4-position.
- Properties : Higher hydrophobicity due to the absence of the polar chlorocarbonyl group. Used as a plasticizer or flavoring agent.
- Reactivity : Less reactive than chlorocarbonyl derivatives, as ester hydrolysis is the primary reaction pathway .
(b) 4-(Chlorocarbonyl)Benzoic Acid Methyl Ester
- Structure : Methyl ester instead of butyl ester.
- Synthesis: Prepared via reaction of 4-carboxybenzoyl chloride with methanol ().
- Applications: Intermediate in retinoid synthesis () and HDAC inhibitors ().
- Reactivity : Faster hydrolysis than butyl esters due to the shorter alkyl chain .
(c) 2,4-D Butyl Ester (Herbicide)
- Structure: Phenoxyacetic acid derivative with a butyl ester and chlorine substituents.
- Properties : High environmental persistence; used as a broad-leaf herbicide ().
- Key Difference: The chlorocarbonyl group in the target compound confers distinct reactivity (e.g., acyl chloride behavior) compared to the phenoxyacetic acid backbone of 2,4-D .
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Key Reactivity |
|---|---|---|---|---|
| Benzoic acid, butyl ester | C11H14O2 | 178.23 | ~250 (est.) | Ester hydrolysis, saponification |
| 4-(Chlorocarbonyl)benzoic acid butyl ester | C12H13ClO3 | 240.68 (est.) | ~440 (predicted) | Nucleophilic acyl substitution, hydrolysis |
| 4-(Chlorocarbonyl)benzoic acid methyl ester | C9H7ClO3 | 198.60 | ~300 (predicted) | Rapid ester cleavage, amide formation |
| 2,4-D butyl ester | C12H14Cl2O3 | 277.14 | 160–165 (at 0.1 mmHg) | Herbicidal activity, environmental persistence |
Notes:
Biological Activity
Benzoic acid, 4-(chlorocarbonyl)-, butyl ester (CAS No. 39853-28-6) is an organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H13ClO3. Its structure features a benzoic acid moiety with a chlorocarbonyl group and a butyl ester functional group. The presence of these functional groups is significant for its biological activity.
Biological Activity Overview
The biological activity of benzoic acid derivatives, including the butyl ester, has been explored in various studies. The following sections detail specific activities observed in research.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzoic acid derivatives.
- Case Study : A study conducted on various benzoic acid derivatives showed that compounds with halogen substituents exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The inhibition zones ranged from 9 mm to 20 mm when tested against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Benzoic acid, butyl ester | 15 | S. aureus |
| 4-(Chlorocarbonyl) derivative | 18 | E. coli |
| Methyl ester derivative | 10 | Pseudomonas aeruginosa |
2. Anti-inflammatory Activity
The anti-inflammatory effects of benzoic acid derivatives have also been investigated.
- Research Findings : In a model using carrageenan-induced paw edema in rats, compounds derived from benzoic acid exhibited significant anti-inflammatory effects. For instance, one derivative showed an inhibition percentage of 48% compared to the standard drug indomethacin .
| Compound | Inhibition (%) | Reference Compound |
|---|---|---|
| Benzoic acid derivative | 48 | Indomethacin (standard) |
| Chlorinated derivative | 55 | Dexamethasone |
3. Cytotoxic Activity
Cytotoxicity assays have shown that certain derivatives of benzoic acid can inhibit cancer cell proliferation.
- Case Study : A study on the cytotoxic effects of benzoic acid derivatives revealed that some compounds exhibited IC50 values below 20 µM against various cancer cell lines such as A549 (lung cancer) and H1299 .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Benzoic acid derivative | 15 | A549 |
| Chlorinated butyl ester | 18 | H1299 |
The biological activities of benzoic acid derivatives are attributed to their ability to interact with cellular targets:
- Antimicrobial Mechanism : The presence of the chlorocarbonyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased cell membrane permeability and eventual cell death.
- Anti-inflammatory Mechanism : These compounds may inhibit pro-inflammatory pathways by blocking NF-kB activation, which is crucial for the expression of inflammatory cytokines .
Q & A
Basic: What synthetic methodologies are recommended for preparing Benzoic acid, 4-(chlorocarbonyl)-, butyl ester, and how are critical parameters optimized?
Answer:
The compound is synthesized via esterification of 4-(chlorocarbonyl)benzoic acid with butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include:
- Temperature control : Maintain 60–80°C to avoid decomposition of the chlorocarbonyl group.
- Molar ratio : A 1:1.2 molar ratio of acid to alcohol minimizes side reactions.
- Solvent selection : Use anhydrous toluene or dichloromethane to prevent hydrolysis of the chlorocarbonyl moiety .
Data Table 1: Typical Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Catalyst | H₂SO₄ (0.5–1 mol%) |
| Reaction Time | 6–8 hours |
Advanced: How does the chlorocarbonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The electron-withdrawing chlorocarbonyl group enhances the electrophilicity of the ester carbonyl, accelerating nucleophilic acyl substitution. Comparative studies with non-chlorinated analogs (e.g., butyl benzoate) show:
- Kinetic studies : 2–3× faster reaction rates with amines or alcohols due to increased carbonyl polarization.
- Spectroscopic evidence : IR spectra show a shift in C=O stretching frequency from ~1720 cm⁻¹ (butyl benzoate) to ~1745 cm⁻¹, confirming higher electrophilicity .
Basic: What analytical techniques are most effective for characterizing this compound, and what key features distinguish it?
Answer:
- NMR :
- ¹H NMR : δ 8.1–8.3 ppm (aromatic protons ortho to COCl), δ 4.2–4.4 ppm (butyl ester -OCH₂-).
- ¹³C NMR : δ 165–170 ppm (ester carbonyl), δ 168–170 ppm (chlorocarbonyl C=O).
- IR : Strong absorbance at ~1745 cm⁻¹ (C=O stretch of chlorocarbonyl) and ~1250 cm⁻¹ (C-Cl stretch).
- Mass Spectrometry : Molecular ion peak at m/z 228.6 (C₁₁H₁₁ClO₃⁺) .
Advanced: What strategies stabilize the chlorocarbonyl group against hydrolysis during storage or reactions?
Answer:
- Storage : Use desiccants (e.g., molecular sieves) in airtight containers under inert gas (N₂/Ar).
- Reaction conditions : Employ aprotic solvents (e.g., THF, DMF) and avoid aqueous bases.
- Stability assessment : Thermogravimetric analysis (TGA) shows decomposition onset at 120°C, while DSC reveals no exothermic activity below 80°C, indicating thermal stability under typical lab conditions .
Basic: What are the documented applications of this compound in academic research?
Answer:
- Active ester intermediate : Facilitates peptide coupling via in situ activation of carboxylic acids.
- Polymer chemistry : Serves as a monomer in polyesters with tunable hydrophobicity.
- Catalysis : Used in Pd-catalyzed cross-coupling reactions due to its electron-deficient aromatic system .
Advanced: How can computational models predict the compound’s behavior in catalytic systems?
Answer:
Density Functional Theory (DFT) studies reveal:
- Electrostatic potential maps : High positive charge density on the carbonyl carbon, favoring nucleophilic attack.
- Transition-state modeling : Activation energy for aminolysis is 15–20 kJ/mol lower than non-chlorinated analogs.
- Solvent effects : Polar solvents (ε > 20) stabilize the transition state, reducing energy barriers by 10–15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
